4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is known for its unique structure and properties, making it a valuable compound in the study of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The structure of the synthesized compound is confirmed through various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylamine, various nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically controlled to ensure high selectivity and yield of the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications. It is used in the study of heterocyclic chemistry, where it serves as a building block for the synthesis of various biologically active compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory, antiproliferative, and antifungal properties . Additionally, it finds applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride include other pyrazole derivatives such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a dimethylamino group. Its synthesis typically involves nucleophilic substitution reactions, particularly the reaction between 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and methylamine, resulting in high yields of the desired product .
Pharmacological Activities
The compound has shown promise in several pharmacological areas:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers.
- Antiproliferative : Demonstrates activity against various cancer cell lines.
- Antifungal : Investigated for its efficacy against fungal pathogens.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, studies showed that it could reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation .
In Vivo Studies
Preclinical studies have indicated that this compound may also exhibit significant anti-tumor activity in animal models. One notable study reported that administration of the compound led to a substantial reduction in tumor size in xenograft models of non-small cell lung cancer .
Case Studies
-
Case Study on Anti-Cancer Activity :
- Objective : To evaluate the antiproliferative effects on breast cancer cells.
- Methodology : Treatment with varying concentrations of the compound over 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at low micromolar concentrations.
-
Case Study on Anti-Fungal Properties :
- Objective : To assess antifungal efficacy against Candida species.
- Methodology : Inhibition zone assays were conducted.
- Results : The compound displayed significant inhibitory effects against Candida albicans, suggesting potential as an antifungal agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-Chloro-N,1-dimethylpyrazol-3-amine;HCl | Pyrazole derivative | Anti-inflammatory, Antiproliferative |
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidine | Anticancer |
Benzofuran derivatives | Benzofuran-based | Antitumor, Antibacterial |
Properties
IUPAC Name |
4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVPSXRDCZCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.